

The Role of Aurora B Kinase in Cancer Pathogenesis: A Technical Guide

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This guide provides an in-depth examination of Aurora B kinase (AURKB), a critical regulator of cell division. We will explore its molecular function, its dysregulation in cancer, and its emergence as a significant therapeutic target. The content covers the core signaling pathways, quantitative data on its expression and prognostic value, and detailed experimental protocols for its study.

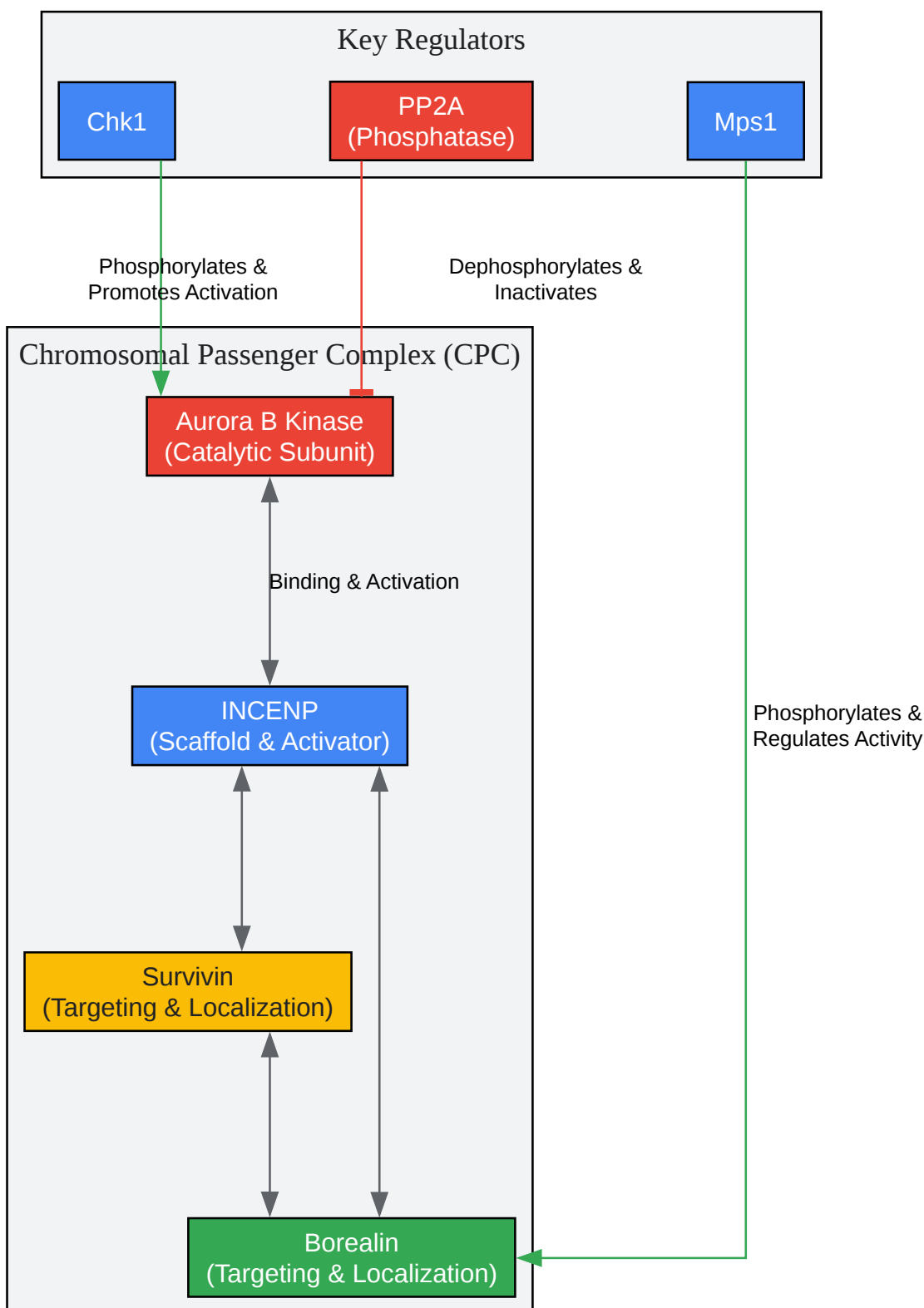
Introduction to Aurora B Kinase

The Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis and meiosis.[1] In mammals, this family includes Aurora A, Aurora B, and Aurora C.[2] Aurora B is a key regulator of mitosis, involved in processes from chromosome condensation to cytokinesis.[3][4] Its expression and activity are tightly regulated during the cell cycle, peaking during the G2-M transition and mitosis.[5] Given its fundamental role in cell division, the dysregulation of Aurora B is frequently implicated in tumorigenesis. Overexpression of Aurora B can lead to genomic instability and aneuploidy, which are hallmarks of cancer.[3][6] Consequently, Aurora B has become a promising target for anticancer drug development.[3][7]

Structure and Regulation of Aurora B Kinase

Aurora B functions as the catalytic subunit of the Chromosomal Passenger Complex (CPC), which is a master regulator of mitotic events.[6][8] The CPC is composed of four key proteins: Aurora B, Inner Centromere Protein (INCENP), Survivin, and Borealin.[5][9] The proper

localization and function of each component are dependent on the others.[5] INCENP, in particular, is crucial as it acts as a scaffold and stimulates Aurora B's kinase activity.[5] The CPC's localization is highly dynamic throughout mitosis, moving from centromeres in early mitosis to the central spindle and midbody during anaphase and cytokinesis, ensuring spatial and temporal control over substrate phosphorylation.[8][9]



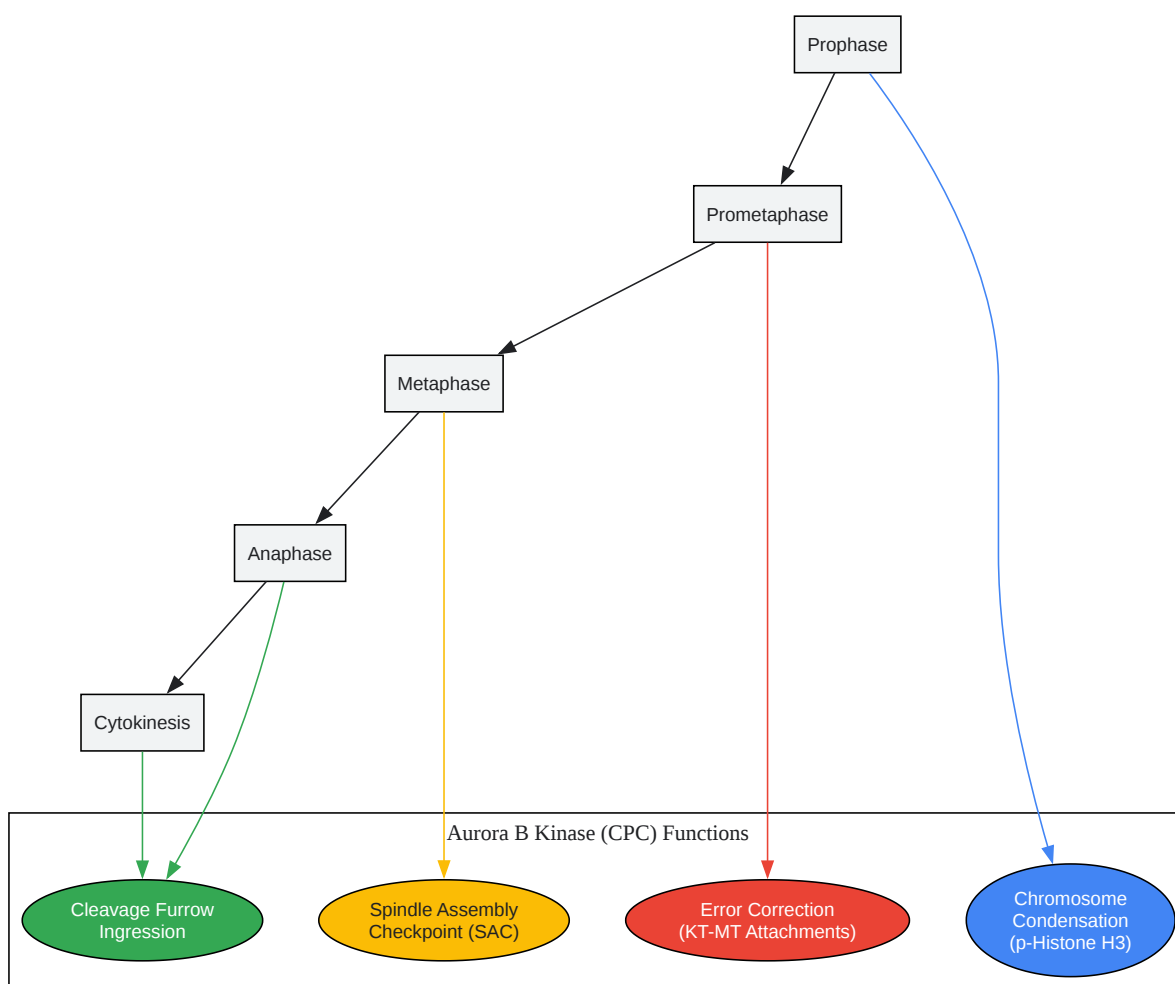
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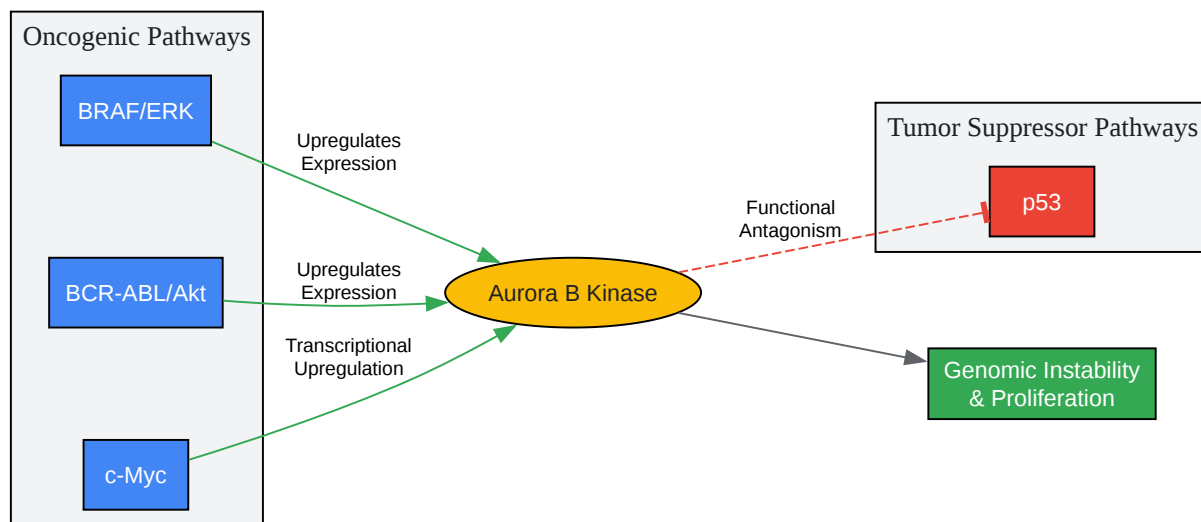
Caption: The Chromosomal Passenger Complex (CPC) and its key regulators.

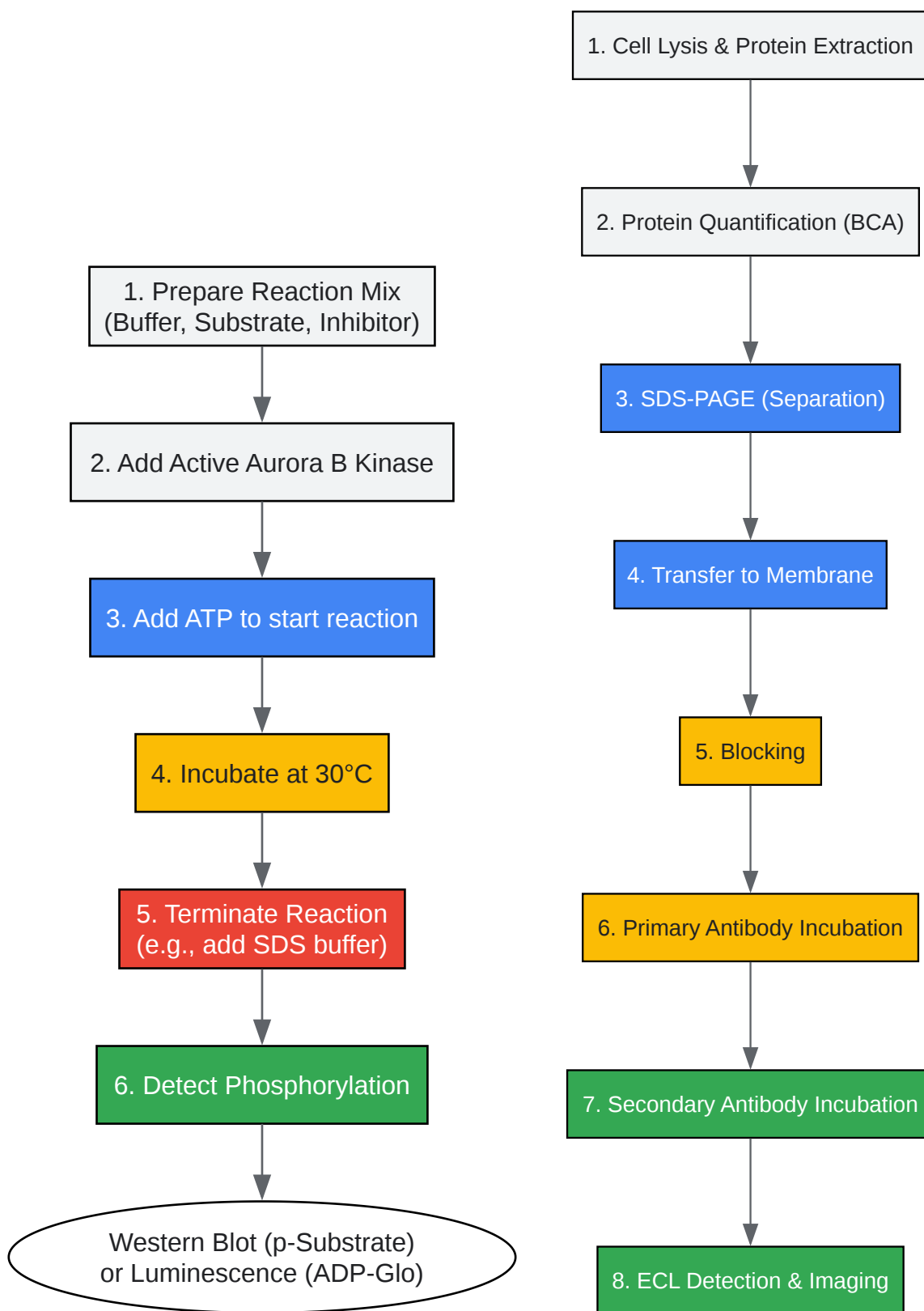
Core Functions of Aurora B in Mitosis

Aurora B's role is multifaceted, ensuring the fidelity of cell division through several key functions:

- **Chromosome Condensation and Cohesion:** Aurora B phosphorylates Histone H3 on Serine 10 (H3S10ph), a modification involved in chromosome condensation and compaction.[\[5\]](#) It also plays a role in regulating the cohesin complex, which holds sister chromatids together.[\[5\]](#)
- **Kinetochores-Microtubule Attachments:** A primary function of Aurora B is to act as a tension sensor at the kinetochore. It corrects improper attachments between microtubules and kinetochores, such as syntelic (both kinetochores attached to the same pole) or merotelic attachments.[\[10\]](#) It achieves this by phosphorylating several kinetochore components, including the kinesin MCAK, which destabilizes incorrect microtubule attachments.[\[5\]](#)[\[10\]](#)
- **Spindle Assembly Checkpoint (SAC):** By ensuring proper biorientation of chromosomes, Aurora B is integral to the SAC, a surveillance mechanism that halts the cell cycle until all chromosomes are correctly attached to the mitotic spindle.[\[3\]](#)[\[10\]](#) It helps localize key checkpoint proteins like MAD2 and BubR1 to unattached kinetochores.[\[5\]](#)
- **Cytokinesis:** Following chromosome segregation in anaphase, the CPC relocates to the central spindle and the equatorial cortex.[\[9\]](#)[\[11\]](#) Here, Aurora B phosphorylates substrates required for the formation of the contractile ring and the successful completion of cytokinesis, the physical division of the cell into two daughters.[\[11\]](#)







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